(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466623
InChI: InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-/m0/s1
SMILES: CC(C)N(C)C1CCN(CC1)C(=O)C(C)N
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

CAS No.:

Cat. No.: VC13466623

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name (2S)-2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-/m0/s1
Standard InChI Key OAIFAQNNYBJBII-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N
SMILES CC(C)N(C)C1CCN(CC1)C(=O)C(C)N
Canonical SMILES CC(C)N(C)C1CCN(CC1)C(=O)C(C)N

Introduction

Structural and Chemical Properties

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol. Its IUPAC name, (S)-2-amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, reflects its stereochemical configuration, where the "S" designation indicates the absolute configuration of the chiral center at the propanone position. The structure comprises:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Isopropyl-methyl-amino group: Attached to the piperidine ring at the 4-position.

  • Propanone backbone: A ketone group bonded to the amino-substituted carbon.

The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity influences receptor binding and enzymatic interactions.

Physical and Chemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to racemization
LogP (Partition Coefficient)~0.98 (estimated)

The compound’s lipophilicity (LogP ~0.98) suggests moderate bioavailability, though specific pharmacokinetic data remain limited .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves multi-step reactions optimized for yield and stereochemical purity. A general pathway includes:

  • Formation of the Piperidine Core:

    • Piperidine derivatives are synthesized via cyclization reactions or alkylation of existing amines .

  • Introduction of the Isopropyl-Methyl-Amino Group:

    • Alkylation or reductive amination introduces the isopropyl-methyl-amino substituent at the 4-position of the piperidine ring .

  • Propanone Backbone Synthesis:

    • A chiral amino acid precursor is coupled to the piperidine moiety under controlled conditions (e.g., dichloromethane at low temperatures) to minimize racemization.

Table 1: Key Reaction Conditions

StepReagents/ConditionsPurpose
Piperidine FormationAlkylation agents, base catalystConstruct core heterocycle
Substituent AdditionIsopropyl-methyl-amino reagentsIntroduce side chain
CouplingDichloromethane, low temperaturePreserve stereochemistry

Optimization Challenges

  • Racemization Control: Reaction temperatures and solvent systems (e.g., dichloromethane) are critical to maintaining enantiomeric excess.

  • Yield Enhancement: Continuous flow reactors and automated platforms improve scalability in industrial settings.

Chemical Reactivity

Functional Group Interactions

The compound participates in reactions typical of amino ketones:

Reaction TypeReagents/ConditionsOutcome
OxidationKMnO₄, acidic conditionsFormation of carboxylic acids
ReductionLiAlH₄, THFConversion to secondary alcohols
SubstitutionAlkyl halides, nucleophilesModification of amino groups

Reaction conditions must be tailored to avoid degradation of the piperidine ring.

Stability and Degradation

  • Thermal Stability: Decomposition may occur above 200°C.

  • pH Sensitivity: Acidic or strongly basic conditions promote hydrolysis of the ketone or amine groups.

Biological Activity and Mechanisms

Target Interactions

The compound’s mechanism of action involves binding to biological targets, including:

  • G-Protein Coupled Receptors (GPCRs): Modulation of neurotransmitter systems (e.g., serotonin, dopamine).

  • Enzymes: Inhibition of acetylcholinesterase or other hydrolases, potentially influencing neurodegenerative pathways .

Table 2: Hypothetical Binding Affinities (Based on Structural Analogs)

TargetBinding Affinity (IC₅₀, μM)Source Analogy
Serotonin 5-HT₂A~1–10Piperidine derivatives
Acetylcholinesterase~5–50Similar amino ketones

Applications in Research and Development

Pharmaceutical Development

  • Lead Optimization: The compound serves as a scaffold for modifying substituents to enhance selectivity or reduce off-target effects.

  • Bioactivity Screening: Used in high-throughput assays to identify novel drug candidates.

Comparative Analysis with Analogues

Compound NameKey DifferencesBiological Activity
4-(N,N-Dimethylamino)piperidineDimethylamino substituentCholinesterase inhibition
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-oneMethyl linker in substituentEnhanced CNS penetration
2-Amino-1-piperidin-1-yl-propan-1-oneAbsence of isopropyl-methyl-amino groupReduced receptor binding affinity

Future Directions

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to improve potency.

  • In Vivo Efficacy Testing: Evaluation in animal models of neurological disorders.

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